molecular formula C20H17ClFN3O2 B2399726 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1226438-05-6

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2399726
CAS No.: 1226438-05-6
M. Wt: 385.82
InChI Key: KVBCSPFVRCYHCD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process might include:

  • Starting Material Selection: Begin with appropriate precursors that contain the required structural motifs.

  • Functional Group Transformation: Conduct chemical reactions that introduce or modify functional groups, such as halogenation, oxidation, and reduction.

  • Cyclization: Form the benzo[b][1,6]naphthyridine core through cyclization reactions.

  • Acetamide Formation: Introduce the acetamide group using standard amidation reactions.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The process would also need to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of additional functional groups.

  • Reduction: Reduction reactions might be performed using agents such as lithium aluminum hydride or sodium borohydride to modify ketone or nitro functionalities.

  • Substitution: Substitution reactions, including nucleophilic or electrophilic substitution, can be carried out to replace functional groups with others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Halogens or nucleophiles in suitable solvents under controlled conditions.

Major Products Formed:

  • Oxidation Products: May result in carboxylic acids or ketones.

  • Reduction Products: Can yield alcohols or amines.

  • Substitution Products: Depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry:

  • Structural Analysis: Used in studies to understand molecular geometry, electronic distribution, and reactivity.

  • Reagent Development: Employed as a precursor or intermediate in the synthesis of other complex organic molecules.

Biology:

  • Biochemical Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.

Medicine:

  • Drug Development: Explored for potential pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry:

  • Materials Science: Applied in the development of new materials with specific electronic or structural properties.

  • Chemical Synthesis: Used as a building block in the synthesis of more complex industrial chemicals.

Mechanism of Action

Mechanism: The compound’s mechanism of action can involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on its structural features and the specific biological system under investigation.

Molecular Targets and Pathways:

  • Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding or catalysis.

  • Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine: Shares the core structure but lacks the acetamide and fluorophenyl modifications.

  • N-(4-fluorophenyl)acetamide: Contains the acetamide and fluorophenyl groups but lacks the complex naphthyridine core.

Uniqueness: This compound stands out due to its combined structural elements, which confer unique chemical and biological properties, making it a valuable subject for diverse research applications.

Properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-12-1-6-17-15(9-12)20(27)16-10-25(8-7-18(16)24-17)11-19(26)23-14-4-2-13(22)3-5-14/h1-6,9H,7-8,10-11H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBCSPFVRCYHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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